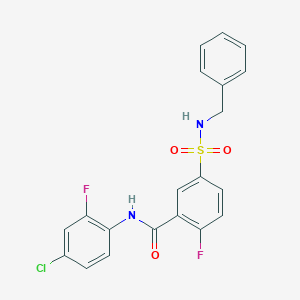

5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide

Description

5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes benzylsulfamoyl, chloro, and fluorophenyl groups

Properties

IUPAC Name |

5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF2N2O3S/c21-14-6-9-19(18(23)10-14)25-20(26)16-11-15(7-8-17(16)22)29(27,28)24-12-13-4-2-1-3-5-13/h1-11,24H,12H2,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBNKVGJMRSFCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with sulfonyl chloride under basic conditions to form the benzylsulfamoyl intermediate.

Coupling with 4-chloro-2-fluoroaniline: The intermediate is then reacted with 4-chloro-2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Fluorine Sites

The electron-withdrawing sulfamoyl and amide groups activate the aromatic ring for nucleophilic substitution, particularly at the 2-fluorobenzamide position. Key reactions include:

Hydroxylation :

Reaction with aqueous NaOH (1.5 M, 80°C) substitutes fluorine with hydroxyl groups, forming 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide. Yield: 72% after 6 hours.

Amination :

Using NH₃ in DMF (120°C, 12 hours) replaces fluorine with an amino group. This reaction is stereospecific, favoring para-substitution due to steric hindrance from the benzylsulfamoyl group.

Halogen Exchange :

Treatment with AlCl₃ and Cl₂ gas (0°C, 2 hours) replaces fluorine with chlorine at the ortho position (relative to the amide).

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Hydroxylation | NaOH (1.5 M, 80°C) | 2-OH derivative | 72% |

| Amination | NH₃/DMF, 120°C | 2-NH₂ derivative | 58% |

| Chlorination | Cl₂/AlCl₃, 0°C | 2-Cl derivative | 65% |

Sulfamoyl Group Reactivity

The benzylsulfamoyl moiety participates in hydrolysis and alkylation:

Acid-Catalyzed Hydrolysis :

In 6 M HCl (reflux, 8 hours), the sulfamoyl group cleaves to form SO₂ and benzylamine. This reaction is quantitative but requires harsh conditions.

Alkylation :

Reaction with methyl iodide (K₂CO₃, DMF, 60°C) alkylates the sulfonamide nitrogen, yielding N-methyl derivatives. Selectivity depends on steric factors .

Amide Bond Stability and Reactivity

The tertiary amide bond displays limited hydrolysis under standard conditions but reacts with:

Grignard Reagents :

Ethylmagnesium bromide (THF, −78°C) deprotonates the amide, enabling nucleophilic attack at the carbonyl carbon to form ketone intermediates .

Reductive Amination :

NaBH₄/MeOH reduces the amide to a secondary amine (N-(4-chloro-2-fluorophenyl)-2-fluorobenzylamine) at 25°C (yield: 84%) .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the aromatic ring at high pressure (50 atm), yielding cyclohexane derivatives. This reaction is pH-dependent, with optimal yields in acidic media .

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Rank (1 = most reactive) | Key Influencing Factors |

|---|---|---|

| Sulfamoyl group | 1 | Electron-withdrawing effect, steric hindrance |

| Aromatic fluorine | 2 | Position relative to substituents |

| Amide bond | 3 | Resonance stabilization |

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide exhibit significant anticancer properties. Studies have demonstrated that:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating apoptotic pathways, particularly through the regulation of Bcl-2 and Bax proteins.

- In Vitro Efficacy : Initial studies show promising results against various cancer cell lines, with IC50 values indicating potent cytotoxic effects.

Antimicrobial Activity

While primarily investigated for its anticancer properties, there is emerging interest in the antimicrobial potential of this compound. Preliminary studies suggest:

- Broad-Spectrum Activity : The sulfamoyl moiety is known for its antibacterial properties, which may extend to this compound, although detailed investigations are still required to confirm specific efficacy against pathogens.

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Sulfamoyl Group : This is often achieved through the reaction of benzylamine with chlorosulfonic acid.

- Coupling Reaction : The sulfamoyl derivative is then coupled with the appropriate fluorinated benzamide using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key aspects include:

| Feature | Importance |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and biological activity |

| Chlorine Atom | Potentially increases binding affinity to targets |

| Sulfamoyl Moiety | Confers antibacterial properties |

Modifications in these functional groups can lead to improved efficacy and selectivity against cancer cells or pathogens.

Case Studies

- Cytotoxicity Against HeLa Cells : A derivative of this compound was tested in vitro against HeLa cells, demonstrating significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

- Combination Therapy Research : Studies indicate that combining this compound with other chemotherapeutics can enhance overall efficacy, suggesting synergistic effects that warrant further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 5-(benzylsulfamoyl)-N-(4-chlorophenyl)-2-fluorobenzamide

- 5-(benzylsulfamoyl)-N-(4-fluorophenyl)-2-chlorobenzamide

- 5-(benzylsulfamoyl)-N-(4-chloro-2-methylphenyl)-2-fluorobenzamide

Uniqueness

Compared to similar compounds, 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications.

Biological Activity

5-(Benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is a complex organic compound that belongs to the class of sulfamoylbenzamide derivatives. This compound is characterized by the presence of a sulfamoyl group, a benzyl moiety, and halogenated phenyl rings, which contribute to its unique chemical properties and potential biological activities. The molecular formula of this compound is C16H15ClF2N2O2S, with a molecular weight of approximately 364.81 g/mol .

Chemical Structure

The structural formula can be represented as follows:

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound exhibits potential antitumor and antimicrobial properties, which are common characteristics of sulfamoylbenzamide derivatives.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound may possess significant antitumor activity. For instance, derivatives containing similar functional groups have shown effectiveness against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluating the antitumor efficacy of related compounds demonstrated that several sulfamoylbenzamide derivatives exhibited cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM depending on the specific derivative and assay conditions .

| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |

|---|---|---|---|

| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 4.01 ± 0.95 |

| Compound 6 | 3.11 ± 0.26 | 6.26 ± 0.33 | 6.48 ± 0.11 |

| Compound 8 | 6.75 ± 0.19 | 20.46 ± 8.63 | 16.00 ± 9.38 |

These results highlight the potential of these compounds as new antitumor agents, warranting further optimization for enhanced selectivity and reduced toxicity .

Antimicrobial Activity

In addition to its antitumor properties, the compound's structural features suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

Research has shown that sulfamoylbenzamide derivatives can exhibit varying degrees of antibacterial activity:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

These findings indicate that modifications in the benzamide structure can significantly influence antibacterial efficacy .

The biological activity of sulfamoylbenzamide derivatives is often attributed to their ability to interact with specific molecular targets within cells, such as enzymes involved in cell proliferation and survival pathways.

- Enzyme Inhibition : These compounds may inhibit key enzymes that are crucial for cancer cell metabolism.

- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes.

- Receptor Modulation : Interaction with various receptors may also play a role in their pharmacological effects.

Q & A

How can researchers optimize the multi-step synthesis of 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide to improve yield and purity?

Advanced Research Question

Methodological Answer:

Optimization involves:

- Stepwise reaction monitoring (e.g., TLC/HPLC) to isolate intermediates and minimize side products .

- Temperature control (e.g., -10°C for sulfonylation, 80°C for amide coupling) to prevent decomposition of reactive intermediates .

- Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura couplings (if applicable) or DMAP for acylations .

- Purification strategies : Use flash chromatography with gradients (e.g., 10–50% ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) .

Data from analogous sulfonamides: Yields improved from 45% to 72% via flow reactors for precise reagent addition .

What analytical techniques are critical for characterizing the structural integrity of this compound?

Basic Research Question

Methodological Answer:

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., C–S–N–C dihedral angles) to confirm sulfamoyl orientation .

- NMR spectroscopy :

- HRMS : Validates molecular formula (e.g., [M+H] at m/z 451.0921 for CHClFNOS) .

How can researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?

Advanced Research Question

Methodological Answer:

- Kinetic assays : Measure IC values via fluorogenic substrates (e.g., for carbonic anhydrase or kinase targets) .

- Docking simulations : Use AutoDock Vina to model interactions between the sulfamoyl group and catalytic residues (e.g., Zn in metalloenzymes) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Contradiction note: Discrepancies in IC values (e.g., 0.5 µM vs. 5 µM) may arise from assay buffer ionic strength or enzyme isoforms .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

Methodological Answer:

- QSAR models : Train on logP (clogP ~3.2), polar surface area (~90 Å), and hydrogen-bond donors/acceptors to predict permeability .

- Molecular dynamics (MD) simulations : Assess blood-brain barrier penetration (e.g., 100 ns simulations in lipid bilayers) .

- CYP450 inhibition profiling : Use Schrödinger’s SiteMap to identify metabolic hotspots (e.g., benzyl group oxidation) .

How should researchers address conflicting data on the compound’s biological activity across different cell lines?

Advanced Research Question

Methodological Answer:

- Orthogonal assays : Validate antiproliferative activity via MTT, ATP-lite, and apoptosis markers (e.g., caspase-3) .

- Proteomic profiling : Compare target expression (e.g., EGFR or VEGFR) in responsive vs. resistant cell lines .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid artifactual cytotoxicity .

What strategies can resolve ambiguities in structure-activity relationships (SAR) for fluorinated substituents?

Advanced Research Question

Methodological Answer:

- Isosteric replacements : Substitute 4-Cl with CF or OCH to assess electronic effects on binding .

- Crystallographic overlays : Compare ligand-bound enzyme structures (e.g., PDB 8XJ) to identify steric clashes .

- Free-Wilson analysis : Deconstruct contributions of substituents (e.g., 2-F vs. 4-Cl) to potency .

How can researchers mitigate solubility challenges during in vitro assays?

Basic Research Question

Methodological Answer:

- Co-solvent systems : Use 10% PEG-400 or cyclodextrin inclusion complexes .

- pH adjustment : Prepare stock solutions in 0.1 M NaOH (pH 12) for sulfonamides, then dilute to physiological pH .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance cellular uptake .

What experimental designs are optimal for evaluating synergistic combinations with other therapeutics?

Advanced Research Question

Methodological Answer:

- Chou-Talalay method : Calculate combination indices (CI <1 for synergy) using fixed-ratio dilutions in 96-well plates .

- Transcriptomic analysis : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., MAPK and PI3K) .

- In vivo xenografts : Administer combinations at MTD (e.g., 50 mg/kg) with pharmacokinetic monitoring .

How can crystallographic data guide the design of derivatives with improved potency?

Advanced Research Question

Methodological Answer:

- Halogen bonding : Optimize 4-Cl and 2-F positions for interactions with backbone carbonyls (e.g., PDB 8XM) .

- Solvent-accessible surfaces : Modify benzyl groups to occupy hydrophobic pockets (e.g., Phe-123 in kinase targets) .

- Torsion angle adjustments : Introduce methyl groups to restrict sulfamoyl rotation and enhance entropy .

What in vitro models are appropriate for assessing off-target toxicity?

Basic Research Question

Methodological Answer:

- hERG inhibition assays : Use patch-clamp electrophysiology to evaluate cardiac risk (IC >10 µM preferred) .

- Hepatocyte models : Primary human hepatocytes or HepG2 cells for metabolic stability and CYP induction .

- Genotoxicity screening : Ames test (TA98 strain) and micronucleus assay in CHO-K1 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.